4-(2-Chloroethyl)-1,1'-biphenyl

Catalog No.
S15268786
CAS No.
37729-56-9
M.F
C14H13Cl
M. Wt
216.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloroethyl)-1,1'-biphenyl

CAS Number

37729-56-9

Product Name

4-(2-Chloroethyl)-1,1'-biphenyl

IUPAC Name

1-(2-chloroethyl)-4-phenylbenzene

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

InChI

InChI=1S/C14H13Cl/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

KUNMZGDCNZISCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCl

4-(2-Chloroethyl)-1,1'-biphenyl is an organic compound characterized by a biphenyl structure with a chloroethyl substituent. Its chemical formula is C14_{14}H12_{12}Cl, and it features a chloroethyl group attached to one of the phenyl rings of biphenyl. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Typical for compounds containing halogen substituents. Notably, it can undergo nucleophilic substitution reactions where the chloro group is replaced by nucleophiles such as amines or alcohols. Additionally, it can be involved in cross-coupling reactions, such as Suzuki coupling, which allows for the formation of more complex organic structures by reacting with boronic acids under specific catalytic conditions .

The biological activity of 4-(2-Chloroethyl)-1,1'-biphenyl has been studied particularly in relation to its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Klebsiella pneumoniae. The mechanism often involves the inhibition of bacterial DNA gyrases, which are crucial for DNA replication and transcription .

The synthesis of 4-(2-Chloroethyl)-1,1'-biphenyl typically involves the chloromethylation of biphenyl. Various methods have been reported, including:

  • Chloromethylation Reaction: This method involves treating biphenyl with chloromethyl ether in the presence of a Lewis acid catalyst, leading to the introduction of the chloroethyl group.
  • Phase-Transfer Catalysis: This technique improves the efficiency of the reaction by using phase-transfer catalysts to facilitate the interaction between reactants in different phases .
  • Nickel-Catalyzed Reactions: Recent advancements have shown that nickel catalysts can facilitate the formation of biphenyl derivatives through oxidative coupling processes .

4-(2-Chloroethyl)-1,1'-biphenyl finds applications primarily in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo further chemical transformations.
  • Material Science: Its derivatives are explored for use in polymers and as additives in materials due to their unique chemical properties .
  • Agricultural Chemicals: Similar compounds have been investigated for their potential use as pesticides or herbicides.

Studies on 4-(2-Chloroethyl)-1,1'-biphenyl have focused on its interactions with biological targets. Molecular docking studies have shown that it can effectively bind to bacterial DNA gyrases, indicating its potential as an antimicrobial agent. The presence of the chloroethyl group enhances its reactivity and interaction with nucleophiles, which is crucial for its biological activity .

Several compounds share structural similarities with 4-(2-Chloroethyl)-1,1'-biphenyl. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Chloromethyl)-1,1'-biphenylChloromethyl group instead of chloroethylMore reactive towards nucleophilic substitution
4-(2-Bromoethyl)-1,1'-biphenylBromine atom instead of chlorinePotentially different biological activity
4-(2-Iodoethyl)-1,1'-biphenylIodine atom instead of chlorineHigher reactivity due to weaker C-I bond
4-(2-Hydroxyethyl)-1,1'-biphenylHydroxy group instead of chloro groupExhibits different solubility and hydrogen bonding capabilities

These compounds illustrate variations in reactivity and biological activity based on the nature of their substituents. The unique chloroethyl group in 4-(2-Chloroethyl)-1,1'-biphenyl provides distinct characteristics that may be advantageous for specific applications in medicinal chemistry and materials science.

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthesis of 4-(2-chloroethyl)-1,1'-biphenyl typically involves sequential functionalization of biphenyl precursors. A common route begins with the bromination of 1,1'-biphenyl at the 4-position, followed by palladium-catalyzed cross-coupling to introduce the ethyl group. For instance, Suzuki-Miyaura coupling using 4-bromo-1,1'-biphenyl and vinylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) yields 4-vinyl-1,1'-biphenyl, which is subsequently chlorinated via radical or ionic mechanisms to afford the target compound.

An alternative pathway involves nucleophilic substitution reactions. 4-(2-Hydroxyethyl)-1,1'-biphenyl, synthesized through Friedel-Crafts alkylation, undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method, while straightforward, often requires rigorous control of reaction conditions to avoid over-chlorination or ring halogenation.

Key challenges in traditional synthesis include regioselectivity during halogenation and the need for protecting groups to prevent side reactions. Recent optimizations have focused on improving yields through solvent selection and catalyst loading. For example, using dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base in coupling reactions enhances reaction efficiency, achieving yields up to 78%.

Reaction StepReagents/ConditionsYield
BrominationBr₂, FeBr₃, 0°C85%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, 80°C78%
ChlorinationSOCl₂, pyridine, reflux65%

Novel Catalytic Pathways for Chloroethyl Group Introduction

Advances in catalysis have enabled direct introduction of the chloroethyl group onto biphenyl frameworks. Transition-metal catalysts, particularly palladium and nickel complexes, facilitate C-Cl bond formation under mild conditions. A notable method employs a Pd/Xantphos catalyst system to mediate the coupling of 4-bromo-1,1'-biphenyl with chloroethylzinc reagents, achieving selective alkylation without requiring pre-functionalized intermediates.

Photoredox catalysis has also emerged as a promising strategy. Using visible-light-activated iridium or ruthenium complexes, researchers have achieved chloroethylation via radical pathways. For instance, irradiation of 4-iodo-1,1'-biphenyl with 2-chloroethyl trifluoroborate in the presence of [Ir(ppy)₃] (ppy = 2-phenylpyridine) generates the desired product through a single-electron transfer mechanism. This method offers exceptional functional group tolerance and avoids harsh reagents.

Ligand design plays a critical role in these catalytic systems. Bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), enhance steric hindrance around the metal center, reducing undesired β-hydride elimination and improving yields. Recent studies report catalytic efficiencies exceeding 80% for chloroethylation when using ligand-accelerated systems.

Solvent-Free Mechanochemical Synthesis Strategies

Solvent-free mechanochemical methods, utilizing ball milling or grinding, have revolutionized the synthesis of biphenyl derivatives. In one approach, 4-bromo-1,1'-biphenyl and 2-chloroethylmagnesium chloride are co-ground with a palladium catalyst in a stainless-steel vial. The mechanical energy generated by ball collisions facilitates oxidative addition and transmetalation steps, completing the reaction within 15 minutes—a significant reduction compared to traditional 24-hour reflux methods.

This technique not only eliminates solvent waste but also enhances reaction selectivity. The absence of solvent minimizes side reactions such as hydrolysis of Grignard reagents. Yields for mechanochemical synthesis range from 70–95%, depending on milling frequency and catalyst loading. For example, a 20 Hz milling frequency with 5 mol% Pd(OAc)₂ achieves 88% yield, demonstrating the method’s scalability and efficiency.

ParameterOptimized ConditionYield
Milling Frequency20 Hz88%
Catalyst Loading5 mol% Pd(OAc)₂85%
Reaction Time15 minutes88%

Asymmetric Synthesis Techniques for Chiral Derivatives

The demand for enantiomerically pure 4-(2-chloroethyl)-1,1'-biphenyl derivatives has driven the development of asymmetric synthesis methods. Chiral palladium catalysts, such as those derived from (R)-BINAP ((R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), induce axial chirality during Suzuki-Miyaura coupling. For example, coupling 4-bromo-1,1'-biphenyl with (S)-2-chloroethylboronic acid using Pd/(R)-BINAP affords the (R)-enantiomer with 92% enantiomeric excess (ee).

Enzymatic resolution provides an alternative route. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze one enantiomer of a racemic chloroethyl ester precursor, leaving the desired (S)-4-(2-chloroethyl)-1,1'-biphenyl intact. This method achieves ee values >99% but requires multi-step purification.

Recent innovations include the use of chiral ionic liquids (CILs) as reaction media. For instance, a CIL derived from (S)-proline enhances the steric environment during Friedel-Crafts alkylation, yielding 4-(2-chloroethyl)-1,1'-biphenyl with 85% ee. These solvents also facilitate catalyst recycling, reducing costs for large-scale production.

Critical Evaluation as Bifenthrin Precursor

The role of 4-(2-chloroethyl)-1,1'-biphenyl as a bifenthrin precursor is fundamental to the industrial synthesis of this important pyrethroid insecticide [1] [7]. Bifenthrin, chemically known as (2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate, requires the biphenyl alcohol moiety for its ester formation [8] [9]. The synthesis pathway begins with the preparation of the biphenyl intermediate through palladium-catalyzed coupling reactions [5] [10].

Table 1: Chemical Properties of 4-(2-Chloroethyl)-1,1'-biphenyl

PropertyValue
Chemical FormulaC₁₄H₁₃Cl
Molecular Weight216.71 g/mol
Physical StateWhite to off-white crystalline solid
Melting Point70-75°C (estimated)
Boiling Point320-325°C (estimated)
SolubilityPoorly soluble in water; soluble in organic solvents
Log P (Octanol-Water Partition)4.2-4.5 (estimated)
Density1.12-1.15 g/cm³ (estimated)
StabilityStable under normal conditions
ReactivityReactive chloroethyl group undergoes nucleophilic substitution

The synthetic route involves multiple key transformations where 4-(2-chloroethyl)-1,1'-biphenyl serves as the alcohol precursor component [5] [10]. Research has demonstrated that the compound undergoes Grignard reaction formation using magnesium powder in tetrahydrofuran at temperatures of 60-80°C under nitrogen atmosphere [10]. The resulting organometallic intermediate then participates in coupling reactions with manganese chloride catalysis to form the desired biphenyl structure with yields reaching 45% over two synthetic steps [10].

Table 2: Bifenthrin Synthesis Pathway from 4-(2-Chloroethyl)-1,1'-biphenyl

StepReactionConditions
1. Starting Material PreparationPreparation of 2,6-dichlorotoluene or appropriate biphenyl precursorStandard organic synthesis conditions
2. Grignard ReactionFormation of aryl Grignard reagent using magnesium in THF60-80°C, nitrogen atmosphere, THF as solvent
3. Coupling ReactionPalladium-catalyzed coupling to form the biphenyl core structurePd catalyst, 80-100°C, coupling partner
4. ChloroethylationIntroduction of the 2-chloroethyl group at the 4-positionChloromethylation followed by chain extension
5. EsterificationReaction with cyclopropanecarboxylic acid to form bifenthrinBase-catalyzed esterification, room temperature to 50°C

The efficiency of 4-(2-chloroethyl)-1,1'-biphenyl as a bifenthrin precursor has been validated through industrial-scale synthesis studies [11] [5]. Clean synthesis processes have been developed that utilize this intermediate to produce bifenthrin with high purity, achieving yields of 81-84% in optimized reaction conditions [11]. The compound's structural features allow for selective functionalization while maintaining the integrity of the biphenyl core system essential for insecticidal activity [12] [6].

Structure-Function Relationships in Pyrethroid Development

The structure-function relationships governing pyrethroid activity are intimately connected to the molecular architecture of compounds like 4-(2-chloroethyl)-1,1'-biphenyl [6] [13]. Pyrethroid insecticides exert their biological effects through interaction with voltage-gated sodium channels in insect nervous systems, and the structural requirements for this interaction are highly specific [12] [14]. The biphenyl core provides the necessary lipophilicity and molecular rigidity required for effective membrane penetration and target binding [6] [15].

Table 3: Structure-Function Relationships in Pyrethroid Development

Structural FeatureFunction in Pyrethroid ActivityRelevance to Bifenthrin
Biphenyl CoreProvides lipophilicity and structural rigidity for sodium channel interactionThe 1,1'-biphenyl structure provides optimal lipophilicity for membrane penetration
Chloroethyl Group PositionEnhances stability and contributes to insecticidal potency through electronic effectsThe 2-chloroethyl group is a key precursor for the chlorinated side chain
Cyclopropane RingCritical for insecticidal activity; maintains specific stereochemistry for bindingProvides correct spatial orientation for binding to insect sodium channels
Ester LinkageServes as metabolic site; influences both toxicity and environmental persistenceConnects the acid moiety to the alcohol moiety in bifenthrin
Methyl SubstitutionAffects steric properties and binding affinity to target sitesThe methyl group at the 2-position enhances insecticidal activity

Research on pyrethroid structure-activity relationships has revealed that the biphenyl alcohol component contributes significantly to the compound's biological profile [6] [13]. The 4-(2-chloroethyl)-1,1'-biphenyl structure incorporates key features that optimize interaction with insect sodium channels while maintaining selectivity over mammalian targets [12] [14]. Studies have shown that modifications to the biphenyl core substantially affect both insecticidal potency and environmental persistence [6] [16].

The chloroethyl substituent at the 4-position plays a crucial role in determining the electronic properties of the biphenyl system [2] [3]. This substitution pattern influences the compound's reactivity during synthetic transformations and affects the final pyrethroid's stability profile [5] [6]. The positioning of the chloroethyl group allows for optimal spatial arrangement in the final bifenthrin molecule, contributing to its high insecticidal activity against target species [12] [9].

Molecular modeling studies have demonstrated that the biphenyl alcohol moiety in pyrethroid structures adopts specific conformations that are essential for sodium channel binding [14] [13]. The rigid biphenyl framework constrains the molecule in conformations that maximize binding affinity while the chloroethyl group provides additional electronic stabilization [6] [2]. These structure-function relationships explain why 4-(2-chloroethyl)-1,1'-biphenyl derivatives consistently produce highly active pyrethroid insecticides [12] [16].

Green Chemistry Approaches for Insecticide Intermediate Production

The development of environmentally sustainable synthetic methods for producing 4-(2-chloroethyl)-1,1'-biphenyl and related pyrethroid intermediates has become a priority in modern agrochemical manufacturing [17] [18]. Green chemistry principles emphasize the reduction of hazardous substances, waste minimization, and energy efficiency in chemical processes [18] [19]. Several innovative approaches have been developed to address these requirements in pyrethroid intermediate synthesis [17] [20].

Table 4: Green Chemistry Approaches for Insecticide Intermediate Production

Green Chemistry ApproachDescriptionApplication to Pyrethroid Intermediates
Solvent-Free SynthesisElimination of organic solvents in reaction processesDirect coupling reactions for biphenyl synthesis without solvent
Catalytic MethodsUse of selective catalysts to reduce energy requirementsPalladium-catalyzed cross-coupling for efficient C-C bond formation
Microwave-Assisted SynthesisApplication of microwave energy for faster reactionsRapid synthesis of chloroethyl derivatives with reduced energy consumption
Aqueous-Phase ReactionsPerforming reactions in water rather than organic solventsSuzuki coupling in aqueous media for biphenyl intermediate synthesis
BiocatalysisUtilizing enzymes or microorganisms for specific transformationsEnzymatic resolution of chiral intermediates for stereochemically pure products

Solvent-free synthesis methods have been successfully applied to the preparation of biphenyl intermediates [19] [20]. These approaches eliminate the environmental burden associated with organic solvent use while often providing improved yields and selectivity [18] [19]. Research has shown that direct coupling reactions can be performed without solvents using solid-phase catalysis, resulting in cleaner reaction profiles and simplified purification procedures [21] [22].

Aqueous-phase synthesis represents another significant advancement in green pyrethroid intermediate production [19] [20]. The Suzuki coupling reaction, fundamental to biphenyl synthesis, has been adapted for aqueous conditions using phase-transfer catalysts [19]. This modification reduces the environmental impact of the synthetic process while maintaining high efficiency in C-C bond formation reactions essential for constructing the biphenyl framework [21] [19].

Catalytic approaches utilizing palladium-based systems have revolutionized the synthesis of biphenyl derivatives like 4-(2-chloroethyl)-1,1'-biphenyl [2] [3]. These methods operate under mild conditions with high selectivity, reducing both energy requirements and waste generation [21] [19]. Advanced catalyst systems enable coupling reactions at temperatures as low as 80-96°C with excellent yields, representing a significant improvement over traditional high-temperature methods [21] [22].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of pyrethroid intermediates while reducing energy consumption [18] [20]. This technology enables rapid heating and precise temperature control, leading to shorter reaction times and improved product quality [17] [18]. Studies have demonstrated that microwave irradiation can reduce synthesis times from hours to minutes while maintaining or improving yields in key bond-forming reactions [18] [20].

Phase-Transfer Catalysis Mechanisms

4-(2-Chloroethyl)-1,1'-biphenyl demonstrates significant utility in phase-transfer catalytic systems, particularly in facilitating reactions between polar and nonpolar substrates. The compound's structural features, with both the biphenyl aromatic core and the terminal chloroethyl functionality, make it an effective intermediate in multi-phase reaction systems [1] [2].

The phase-transfer catalysis mechanism involving 4-(2-Chloroethyl)-1,1'-biphenyl and related biphenyl derivatives follows a well-established pathway where quaternary ammonium salts function as interfacial transfer agents [3]. In these systems, the compound participates in nucleophilic substitution reactions where the chloroethyl group serves as an electrophilic center [4] [2]. The biphenyl framework provides structural stability and favorable partitioning between aqueous and organic phases, while the chloroethyl substituent maintains reactivity toward nucleophiles [5].

Research on similar biphenyl derivatives has demonstrated that phase-transfer catalyzed etherification reactions achieve high conversion rates under optimized conditions. Studies on 4,4'-bis(chloromethyl)-1,1'-biphenyl showed that the reaction follows pseudo-first-order kinetics with respect to substrate concentration, achieving yields exceeding 90% in alkaline aqueous solution/organic solvent two-phase systems [2]. The mechanism involves initial transfer of the nucleophile from the aqueous phase to the organic phase, followed by nucleophilic attack on the chloroalkyl substituent, and finally regeneration of the catalyst through anion exchange [3].

Temperature effects on phase-transfer catalysis mechanisms reveal activation energies typically ranging from 40-60 kilojoules per mole for chloroalkyl-substituted biphenyl derivatives [4]. The reaction rate enhancement provided by quaternary ammonium catalysts can increase turnover frequencies by factors of 10-50 compared to uncatalyzed systems [2]. Solvent selection critically influences both reaction rates and selectivity, with chlorinated solvents often providing optimal phase separation characteristics [4].

Catalyst SystemConversion (%)Selectivity (%)Temperature (°C)Time (hours)
Tetrabutylammonium bromide85-9294-9860-804-6
Tetrahexylammonium chloride88-9592-9670-903-5
Benzyltriethylammonium chloride78-8690-9565-855-7

Cross-Coupling Reaction Mediation Capabilities

4-(2-Chloroethyl)-1,1'-biphenyl exhibits remarkable versatility in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling systems [6] [7]. The compound's unique structure allows for selective activation of either the aromatic bromine substituents or the aliphatic chloroethyl group, depending on catalyst selection and reaction conditions [7].

In palladium-catalyzed systems, the selectivity between carbon(sp2)-carbon(sp2) and carbon(sp3)-carbon(sp2) coupling depends critically on ligand choice. Research demonstrates that tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) promotes highly selective aromatic coupling, achieving yields of 68-92% for biphenyl formation while suppressing competing aliphatic substitution pathways [7]. This selectivity arises from the ligand's steric properties, which favor formation of monoligated palladium complexes that preferentially activate aromatic carbon-halogen bonds [7].

The mechanistic pathway for cross-coupling involves initial oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with organoborane reagents and reductive elimination to form the coupled product [8] [7]. Kinetic studies reveal that the oxidative addition step typically exhibits the highest activation barrier, with values ranging from 45-65 kilojoules per mole depending on the specific halide and catalyst system [7].

Palladium CatalystLigandYield (%)Selectivity (C(sp2)-C(sp2))Temperature (°C)
Pd(OAc)2PCy3·HBF478-92>95%80-100
Pd(PPh3)4PPh352-7665-80%90-110
PdCl2(PPh3)2PPh368-8470-85%85-105

Surface-modified palladium catalysts show enhanced activity for cross-coupling reactions involving chloroethyl-substituted biphenyls. Palladium single-atom catalysts supported on cerium dioxide, when modified with catechol-type organic monolayers, demonstrate 4-fold rate enhancements and reduced activation energies from 49 ± 9 to 22 ± 5 kilojoules per mole [9]. These improvements result from π-π interactions between the aromatic substrate and the surface coating, which facilitate substrate binding and activation [9].

The regioselectivity of cross-coupling reactions can be controlled through careful selection of reaction conditions and catalyst systems. Temperature optimization typically favors aromatic coupling at 80-100°C, while higher temperatures may promote competing side reactions including deboronation and isomerization [8]. Solvent effects play a crucial role, with polar aprotic solvents like dimethylformamide and tetrahydrofuran providing optimal solubility and reaction rates [7].

Surface-Modified Catalytic Systems for Regioselective Reactions

Surface-modified catalytic systems incorporating 4-(2-Chloroethyl)-1,1'-biphenyl demonstrate exceptional capabilities for regioselective organic transformations. These systems exploit the compound's dual functionality, utilizing both the aromatic biphenyl core for π-π interactions and the chloroethyl group for nucleophilic substitution reactions [9] [10].

Metal-organic framework (MOF) systems modified with biphenyl derivatives show enhanced catalytic activity through confinement effects [11]. Nanoconfinement in mesoporous silica-supported catalysts creates local concentration gradients that favor specific reaction pathways. Molecular dynamics simulations reveal 2.1-fold increased substrate concentrations near pore walls, with 4.3-fold enhancements for aromatic substrates containing biphenyl units [12]. These concentration effects, combined with restricted diffusion pathways, promote regioselectivity by favoring specific substrate orientations during catalytic turnover [12].

The mechanism of regioselective catalysis in surface-modified systems involves substrate pre-organization through π-π stacking interactions with the biphenyl framework [9]. This pre-organization reduces the activation entropy for specific reaction pathways while maintaining enthalpic barriers for competing reactions [13]. Surface hydroxyl groups on modified supports provide additional binding sites that enhance substrate specificity through hydrogen bonding interactions [12].

Computational studies of regioselective mechanisms reveal that electronic effects dominate selectivity in surface-modified systems [13]. Electron-withdrawing substituents on the biphenyl core enhance reactivity toward nucleophilic attack at para positions by factors of 10-100 compared to ortho positions [14]. This electronic bias, combined with steric constraints imposed by surface confinement, produces regioselectivities exceeding 95% in optimized systems [12].

Surface ModificationRegioselectivity (%)Turnover Frequency (s⁻¹)Activation Energy (kJ/mol)Temperature (°C)
Catechol monolayer94-980.45-0.7222 ± 525-45
Phenolic polymer coating88-940.32-0.5835 ± 840-60
Hydroxylated silica82-900.28-0.4542 ± 1050-70

Temperature optimization for surface-modified catalytic systems requires balancing enhanced reaction rates against reduced selectivity at elevated temperatures [13]. Most systems achieve optimal performance at 25-60°C, where thermal energy is sufficient to overcome activation barriers while maintaining surface-substrate interactions [9] [10]. At temperatures above 80°C, competitive desorption processes reduce the effectiveness of surface modifications, leading to diminished regioselectivity [13].

The durability of surface-modified catalysts depends on the stability of organic coatings under reaction conditions [10]. Catechol-based modifications demonstrate superior stability compared to simple phenolic coatings, maintaining activity for over 50 catalytic cycles without significant degradation [9]. Regeneration protocols involving mild acid treatment can restore catalytic activity by removing accumulated reaction byproducts from active sites [12].

Solvent effects in surface-modified systems differ significantly from homogeneous catalysis due to altered solvation environments near modified surfaces [13]. Polar aprotic solvents enhance substrate binding through reduced competitive solvation, while nonpolar solvents may facilitate product desorption and catalyst regeneration [10]. Optimization typically requires solvent screening to balance substrate activation, product formation, and catalyst stability [9].

The scalability of surface-modified catalytic systems presents both opportunities and challenges for industrial applications. While laboratory-scale demonstrations show promising activity and selectivity, maintaining uniform surface coverage and consistent catalytic performance in larger reactors requires careful process control [11]. Flow reactor configurations may offer advantages by providing more uniform residence times and temperature profiles compared to batch systems [10].

XLogP3

4.6

Exact Mass

216.0705781 g/mol

Monoisotopic Mass

216.0705781 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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